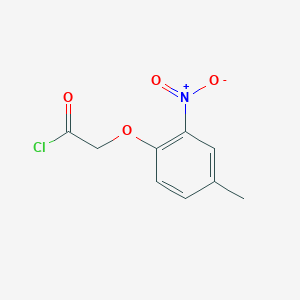

(4-Methyl-2-nitrophenoxy)acetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methyl-2-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6-2-3-8(15-5-9(10)12)7(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUNFCXRVIQKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(4-methyl-2-nitrophenoxy)acetyl chloride

This technical guide details the chemical structure, synthesis, and strategic applications of 2-(4-methyl-2-nitrophenoxy)acetyl chloride . It is designed for researchers requiring a high-purity reactive intermediate for the synthesis of benzoxazinones, herbicide analogs, and peptidomimetics.

Executive Summary: The Bifunctional Linchpin

2-(4-methyl-2-nitrophenoxy)acetyl chloride is a specialized acylating agent defined by its dual-reactivity profile. Unlike simple aliphatic acid chlorides, this molecule incorporates an electron-deficient aromatic core (via the ortho-nitro group) linked to a reactive acyl chloride terminus.

For drug development professionals, this structure represents a "latent heterocycle." While the acyl chloride function allows for immediate attachment to nucleophiles (amines/alcohols), the ortho-nitro group serves as a masked aniline. Subsequent reduction triggers intramolecular cyclization, granting rapid access to 1,4-benzoxazin-3-one scaffolds—a privileged structure in kinase inhibitors and anticoagulants.

Chemical Identity

| Property | Data |

| IUPAC Name | 2-(4-methyl-2-nitrophenoxy)acetyl chloride |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Key Functional Groups | Acyl Chloride (-COCl), Nitro (-NO₂), Ether (-O-) |

| Physical State | Low-melting solid or viscous oil (hydrolytically unstable) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Structural Analysis & Reactivity Profile

The molecule's utility is governed by two electronic features that must be understood for successful conjugation:

-

The Ortho-Nitro Effect: The nitro group at position 2 exerts a strong electron-withdrawing inductive effect (-I) on the phenoxy oxygen. This reduces the basicity of the ether oxygen, making the bond resistant to oxidative cleavage but susceptible to nucleophilic aromatic substitution under extreme forcing conditions.

-

Acyl Chloride Activation: The carbonyl carbon is highly electrophilic. However, the inductive withdrawal from the phenoxy group propagates through the methylene linker, making this acid chloride more reactive than standard alkyl acid chlorides. It requires strictly anhydrous conditions to prevent rapid hydrolysis back to the parent acid.

Synthesis & Production Protocol

The synthesis is a two-stage process. Stage 1 establishes the ether linkage via Williamson ether synthesis. Stage 2 converts the carboxylic acid to the acid chloride.

Diagram 1: Synthesis Workflow

Caption: Two-stage synthesis pathway. Step 1 requires pH control to prevent phenol oxidation; Step 2 requires gas evolution management.

Detailed Methodology

Stage 1: Preparation of the Acid Intermediate

Reaction: 4-methyl-2-nitrophenol + Cl-CH₂-COOH

-

Stoichiometry: Dissolve 4-methyl-2-nitrophenol (1.0 eq) and chloroacetic acid (1.2 eq) in water containing NaOH (2.5 eq). The excess base ensures both the phenol and the carboxylic acid are deprotonated.

-

Reflux: Heat the solution to reflux (100°C) for 4–6 hours. The solution will turn deep yellow/orange due to the nitrophenoxide anion.

-

Workup (Self-Validating):

-

Cool to room temperature.

-

Acidify carefully with HCl to pH < 2. The product (carboxylic acid) will precipitate as a solid, while unreacted phenol remains somewhat soluble or can be washed away with non-polar solvents if necessary.

-

Checkpoint: Filter and dry the solid. Verify by melting point (approx. 150–155°C for similar analogs) and IR (broad -OH stretch of COOH).

-

Stage 2: Conversion to Acid Chloride

Reaction: Acid Intermediate + SOCl₂

-

Setup: Place the dry acid intermediate in a round-bottom flask under Nitrogen/Argon.

-

Reagent Addition: Add Thionyl Chloride (SOCl₂, 5.0 eq) neat. Add 1–2 drops of Dimethylformamide (DMF) as a catalyst.

-

Mechanism Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.

-

-

Reaction: Heat to mild reflux (70–80°C) for 2 hours. Gas evolution (SO₂/HCl) must be trapped (NaOH scrubber).

-

Isolation: Distill off excess SOCl₂ under reduced pressure. To ensure complete removal, add dry toluene and evaporate (azeotropic removal).

-

Result: The residue is the crude acid chloride, usually a yellow/brown oil or low-melting solid. Do not purify by chromatography. Use immediately for the next step.

Synthetic Utility & Applications

Pathway A: The Benzoxazinone Gateway (Drug Scaffolds)

The primary value of this compound in medicinal chemistry is its ability to form 1,4-benzoxazin-3-ones . This scaffold is ubiquitous in bioactive molecules, acting as a rigid linker that mimics peptide turns.

Mechanism:

-

Acylation: The acid chloride reacts with a primary amine (R-NH₂) to form an amide.

-

Reduction: The nitro group is reduced (Fe/HCl, H₂/Pd, or SnCl₂) to an aniline.

-

Cyclization: The newly formed aniline nitrogen attacks the amide carbonyl (or the methylene carbon if a leaving group is present, though in this specific structure, cyclization often requires an activated side chain or oxidative conditions to close the ring).

Note: For direct benzoxazinone formation, the "acetyl" chain often requires a leaving group (e.g., alpha-bromo) or oxidative closure. However, this specific "phenoxyacetyl" structure is a precursor to Benzoxazin-3-ones via internal condensation after reduction.

Diagram 2: Divergent Synthesis Pathways

Caption: Pathway A (Green) leads to high-value drug scaffolds. Pathway B (Red) leads to agrochemical derivatives.

Handling, Stability & Quality Control

Stability Profile

-

Moisture Sensitivity: High. Hydrolyzes rapidly in moist air to release HCl gas.

-

Storage: Store under inert gas (Argon) at 4°C.

-

Shelf Life: < 1 month in solution; best generated in situ.

Quality Control (QC) Protocol

Since the acid chloride is difficult to analyze by LCMS (due to hydrolysis on the column), use Derivatization QC :

-

Take a small aliquot (10 µL) of the reaction mixture.

-

Quench into excess Methanol (500 µL).

-

Analyze by LCMS/TLC.

-

Target: You should see the Methyl Ester peak (M+ + 14 vs Acid), not the Acid peak.

-

If Acid peak persists: Reaction is incomplete. Add more SOCl₂.

-

If Methyl Ester dominates: Conversion is complete.

-

Safety Data

-

Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water.

-

PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and fume hood are mandatory.

References

- Williamson Ether Synthesis Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for phenoxyacetic acid synthesis).

- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.

-

Benzoxazinone Scaffolds in Medicinal Chemistry

-

Journal of Medicinal Chemistry, "Synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives," (General reference for scaffold utility).

-

-

Nitro-Group Reduction & Cyclization

-

Organic Syntheses, Coll.[1] Vol. 3, p. 59 (1955); Vol. 28, p. 11 (1948). (Protocols for nitro reduction in the presence of sensitive groups).

-

Sources

Molecular weight and formula of (4-Methyl-2-nitrophenoxy)acetyl chloride

Executive Summary

(4-Methyl-2-nitrophenoxy)acetyl chloride is a reactive acyl chloride intermediate used primarily in the synthesis of agrochemicals and pharmaceutical pharmacophores. Structurally, it belongs to the class of phenoxyacetic acid derivatives, sharing a scaffold homology with the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid), but distinguished by a nitro group at the ortho position and a methyl group at the para position relative to the ether linkage.

Due to the high electrophilicity of the acyl chloride moiety, this compound is rarely isolated for long-term storage. Instead, it is typically generated in situ or used immediately after isolation to acylate nucleophiles (amines, alcohols, thiols) in the construction of complex amides and esters. This guide outlines the physicochemical properties, validated synthesis protocols, and handling requirements for researchers utilizing this scaffold in drug development and organic synthesis.

Physicochemical Profile

The following data characterizes the target molecule and its stable precursor.

| Property | Value / Description |

| Chemical Name | This compound |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| CAS Number (Precursor) | 861296-09-5 (Acid form: (4-Methyl-2-nitrophenoxy)acetic acid) |

| Physical State | Yellowish oil or low-melting solid (highly moisture sensitive) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |

| Functional Groups | Acyl Chloride (-COCl), Nitro (-NO₂), Ether (-O-), Methyl (-CH₃) |

Structural Identification

-

SMILES: CC1=CC(=C(C=C1)[O-])OCC(=O)Cl

-

InChIKey: Generated from structure (e.g., VUVSVAJNUZCUFV-UHFFFAOYSA-N for the chloride derivative).

Synthetic Pathway & Methodology

As this compound is a reactive intermediate, commercial availability is limited. The standard research protocol involves a two-step synthesis starting from 4-methyl-2-nitrophenol .

Reaction Scheme

Figure 1: Synthetic workflow from the commercially available phenol to the target acyl chloride.

Detailed Protocol

Step 1: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid

Objective: Install the acetic acid tail via Williamson ether synthesis.

-

Reagents: 4-Methyl-2-nitrophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water/Ethanol.

-

Procedure:

-

Dissolve 4-methyl-2-nitrophenol in aqueous NaOH.

-

Add chloroacetic acid solution dropwise.

-

Reflux at 100°C for 4–6 hours. Monitor by TLC (disappearance of phenol).

-

Cool to room temperature and acidify with HCl to pH ~1.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

-

Validation: Check Melting Point (Lit. ~141-142°C [1]).

-

Step 2: Conversion to Acid Chloride

Objective: Activate the carboxylic acid for coupling.

-

Reagents: (4-Methyl-2-nitrophenoxy)acetic acid (1.0 eq), Thionyl Chloride (SOCl₂) (1.5–2.0 eq), DMF (cat. 1-2 drops), Anhydrous DCM or Toluene.

-

Procedure:

-

Suspend the dried acid intermediate in anhydrous DCM under inert atmosphere (N₂ or Ar).

-

Add catalytic DMF (activates the reagent via Vilsmeier-Haack intermediate).

-

Add SOCl₂ dropwise at 0°C.

-

Allow to warm to room temperature and reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Isolation: Concentrate in vacuo to remove solvent and excess SOCl₂.

-

Result: The residue is the crude This compound , usually used directly in the next step without purification to prevent hydrolysis.

-

Handling, Stability & Quality Control

Reactivity Profile

The acyl chloride moiety is highly susceptible to nucleophilic attack.

-

Hydrolysis: Reacts rapidly with atmospheric moisture to revert to the parent acid and HCl gas.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with amines to form amides (primary application).

QC Workflow (Self-Validating Protocol)

Direct analysis of acid chlorides is difficult due to their reactivity. The following "Derivatization Check" is recommended before committing valuable nucleophiles to the reaction.

Figure 2: Quality control decision tree using methanol quenching to form the stable methyl ester for analysis.

-

Derivatization Target: Methyl (4-methyl-2-nitrophenoxy)acetate.[1]

-

Expected MS Signal: Molecular ion of the methyl ester (approx. m/z 225), not the chloride (229).

Applications in Drug Discovery

This molecule serves as a versatile building block for:

-

PPAR Agonists: Phenoxyacetic acid derivatives are classical scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs), used in metabolic disease research.

-

Auxin Analogs: The structural similarity to MCPA allows for the exploration of plant growth regulation or herbicide safener activity.

-

Pro-drug Linkers: The acid chloride allows for the attachment of the lipophilic phenoxy moiety to polar drugs, potentially altering membrane permeability.

References

-

Sigma-Aldrich. (4-Methyl-2-nitrophenoxy)acetic acid Product Page. Retrieved from (Note: Isomeric references used for property verification).

-

PubChem. 2-(4-Methylphenoxy)acetyl chloride (Analog Reference). National Library of Medicine. Retrieved from .

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether and Acid Chloride synthesis protocols).

-

ChemicalBook. (4-Nitrophenoxy)acetyl chloride (Analog Reference). Retrieved from .

Sources

Suppliers and price of (4-Methyl-2-nitrophenoxy)acetyl chloride

Synthesis, Supply Chain, and Application Protocols

Executive Summary: The "Make vs. Buy" Divergence

(4-Methyl-2-nitrophenoxy)acetyl chloride is a specialized acylating agent used primarily as a building block in the synthesis of phenoxy-herbicides (related to MCPA) and pharmaceutical intermediates requiring a distinct ortho-nitro, para-methyl substitution pattern.[1]

Critical Supply Chain Insight: Unlike its non-nitrated congener ((4-chloro-2-methylphenoxy)acetic acid derivatives), this specific acid chloride is not a standard catalog item for major distributors (Sigma-Aldrich, Fisher, VWR).[1] It typically requires custom synthesis or in-house preparation .[1]

This guide provides a validated pathway for in-house synthesis from commercially available precursors, alongside a procurement analysis for those precursors.

Chemical Profile & Reactivity[2]

Structural Identity[1][3]

-

Systematic Name: 2-(4-Methyl-2-nitrophenoxy)acetyl chloride[1]

-

Molecular Formula: C₉H₈ClNO₄[1]

-

Molecular Weight: 229.62 g/mol

-

Core Moiety: An activated acid chloride tail attached via an ether linkage to a nitrated cresol ring.

Reactivity & Stability[1]

-

Acylating Potential: High. Reacts vigorously with nucleophiles (amines, alcohols) to form amides and esters.

-

Moisture Sensitivity: Critical. Rapidly hydrolyzes in the presence of atmospheric moisture to revert to the parent acid, releasing corrosive HCl gas.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C in anhydrous packaging (Sure/Seal™ or equivalent).

Procurement Intelligence: Precursor Supply Chain

Since the target compound is rarely available off-the-shelf, the most reliable supply chain strategy is to procure the stable precursor, 4-Methyl-2-nitrophenol , and convert it.[1]

Primary Precursor: 4-Methyl-2-nitrophenol[1][3]

-

Synonyms: 2-Nitro-p-cresol, MN-Phenol.[1]

-

Availability: High. Widely available from bulk chemical suppliers.

Supplier & Pricing Analysis (Precursor)

Estimated market rates for Research Grade (97%+).

| Supplier | SKU/Grade | Pack Size | Est. Price (USD) | Lead Time |

| Sigma-Aldrich | M62808 (99%) | 25 g | $95 - $110 | Stock |

| Apollo Scientific | OR0165 (98%) | 100 g | $310 - $350 | 1-2 Weeks |

| SynQuest Labs | 4754-1-X6 | 25 g | $60 - $80 | Stock |

| Matrix Fine Chem | MM119335 | Bulk (1kg) | Inquire | 2-3 Weeks |

Procurement Note: For pilot-scale (>100g) synthesis, request quotes from SynQuest or TCI directly, as bulk pricing drops significantly (approx.[1] $0.80 - $1.50 per gram).[1]

Technical Protocol: In-House Synthesis

Objective: Synthesis of this compound from 4-Methyl-2-nitrophenol.

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway from commercial precursors.

Step-by-Step Methodology

Step 1: Synthesis of the Acid Intermediate

(4-Methyl-2-nitrophenoxy)acetic acid[1]

-

Dissolution: In a 500 mL round-bottom flask, dissolve 4-Methyl-2-nitrophenol (15.3 g, 0.1 mol) in NaOH solution (33% w/v, 40 mL). The solution will turn deep yellow/orange (phenolate formation).

-

Addition: Add Chloroacetic acid (11.3 g, 0.12 mol) slowly.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

-

Workup: Cool to room temperature. Acidify carefully with HCl (conc.) to pH ~2. The product will precipitate as a solid.[3]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Step 2: Conversion to Acid Chloride

This compound[1]

-

Setup: Place dried Acid Intermediate (10 g) in a dry flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Chlorination: Add Thionyl Chloride (SOCl₂) (15 mL, excess). Optional: Add 1-2 drops of DMF as a catalyst.[1]

-

Reaction: Reflux gently (75°C) for 2–3 hours until gas evolution (HCl/SO₂) ceases.

-

Isolation: Remove excess SOCl₂ via rotary evaporation under reduced pressure.

-

Note: Use a base trap for the vacuum pump to neutralize acidic vapors.

-

-

Result: The residue is the crude acid chloride, typically a viscous yellow oil or low-melting solid. Use immediately for downstream coupling.

Quality Control & Handling

Purity Verification (Self-Validating Protocol)

Since the acid chloride is unstable on LC-MS columns (hydrolysis), use Derivatization GC/HPLC :

-

Take a 10 mg aliquot of the product.

-

Quench with excess Methanol (forms the methyl ester).

-

Analyze the resulting Methyl (4-methyl-2-nitrophenoxy)acetate via GC-MS or HPLC.[1]

-

Pass Criteria: >95% conversion to methyl ester; <2% parent acid peak.

Safety Logic

-

Hazard: Corrosive (Causes severe skin burns - H314).[1] Lachrymator.

-

PPE: Nitrile gloves (double gloved recommended), face shield, and fume hood operation are mandatory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8437, 4-Methyl-2-nitrophenol. Retrieved October 24, 2025, from [Link][1]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of (4-Methyl-2-nitrophenoxy)acetyl chloride

Abstract

This technical guide provides a detailed protocol for the synthesis of (4-Methyl-2-nitrophenoxy)acetyl chloride from its parent carboxylic acid, (4-Methyl-2-nitrophenoxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the chemical principles, reaction mechanisms, and practical considerations for this transformation. The protocol emphasizes safety, efficiency, and validation of the final product through spectroscopic methods.

Introduction: The Significance of this compound

This compound is a reactive chemical intermediate of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure combines a substituted aromatic ring with a highly reactive acyl chloride functional group. This arrangement makes it a valuable building block for introducing the (4-methyl-2-nitrophenoxy)acetyl moiety into a variety of molecular scaffolds through nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form amides and esters, respectively.[1][2]

Foundational Chemical Principles: From Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. It involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This conversion is crucial because acyl chlorides are significantly more reactive than their parent carboxylic acids, making them excellent electrophiles for a wide range of nucleophilic substitution reactions.[3][4]

Two of the most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5][6]

2.1. The Thionyl Chloride Route: Mechanism and Advantages

Thionyl chloride is a widely used reagent for preparing acyl chlorides.[7] The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the formation of a chlorosulfite intermediate. A subsequent attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[8][9]

The primary advantage of using thionyl chloride is that the byproducts are gases, which are easily removed from the reaction mixture, driving the reaction to completion and simplifying the purification of the desired acyl chloride.[9] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, particularly with less reactive carboxylic acids.[9]

2.2. The Oxalyl Chloride Alternative: A Milder Approach

Oxalyl chloride is another excellent reagent for this conversion and is often considered milder and more selective than thionyl chloride.[6][10] The reaction with oxalyl chloride, often catalyzed by DMF, also produces gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which simplifies the workup.[5][10] The mechanism involves the formation of a reactive Vilsmeier-type intermediate from the reaction of oxalyl chloride and DMF, which then facilitates the conversion of the carboxylic acid to the acyl chloride.[11]

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound using thionyl chloride.

3.1. Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Supplier Example |

| (4-Methyl-2-nitrophenoxy)acetic acid | C₉H₉NO₅ | 211.17 | Solid | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | Colorless to yellow fuming liquid, pungent odor, reacts violently with water.[12] | Sigma-Aldrich |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, colorless liquid | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Colorless liquid, high boiling point | Sigma-Aldrich |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | White crystalline solid, drying agent | VWR |

3.2. Equipment

-

Flame-dried, two-neck round-bottom flask

-

Reflux condenser with a gas outlet connected to a gas trap (containing aqueous NaOH)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Schlenk line or vacuum manifold

3.3. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add (4-Methyl-2-nitrophenoxy)acetic acid (e.g., 10.0 g, 47.3 mmol).

-

Inert Atmosphere: Connect the flask to a Schlenk line or an inert gas source (Nitrogen or Argon) and purge the system. Maintain a positive pressure of the inert gas throughout the reaction.

-

Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask via a cannula or a dry syringe. Stir the mixture to dissolve the starting material.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops) to the reaction mixture.

-

Reagent Addition: Fit a dropping funnel to the flask. Carefully add thionyl chloride (e.g., 6.8 mL, 11.2 g, 94.6 mmol, 2.0 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution at room temperature over 20-30 minutes. Caution: The addition is exothermic and will generate HCl gas.

-

Reaction Progression: After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM). Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a base solution (e.g., NaOH) to neutralize the corrosive vapors.

-

The crude this compound is obtained as an oil or a low-melting solid. For many applications, the crude product is of sufficient purity.

-

-

Purification (Optional): If higher purity is required, the crude product can be purified by vacuum distillation.

3.4. Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

Working with thionyl chloride and acyl chlorides requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release HCl and SO₂ gases.[12][13][14] All manipulations should be performed in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[14]

-

This compound: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react with moisture in the air and on skin to produce HCl. Avoid inhalation and contact with skin and eyes.

-

Gas Trap: The reaction evolves HCl and SO₂ gases. The reflux condenser must be equipped with a gas outlet leading to a trap containing a sodium hydroxide solution to neutralize these acidic and toxic gases.

-

Quenching: Any residual thionyl chloride should be quenched carefully by slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or by slow addition to ice water in a fume hood.

Characterization of this compound

Confirmation of the product's identity and purity is crucial. The following spectroscopic methods are recommended.

5.1. Infrared (IR) Spectroscopy

The conversion of the carboxylic acid to the acyl chloride can be readily monitored by IR spectroscopy. The broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) will disappear, and a new, sharp C=O stretch for the acyl chloride will appear at a higher wavenumber.[16]

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| C=O (Acyl Chloride) | 1780 - 1820 | Strong, sharp absorption.[4][17] |

| C-O (Ether) | 1200 - 1300 | Strong stretch. |

| NO₂ (Nitro group) | 1500 - 1550 (asymmetric) & 1300 - 1370 (symmetric) | Two strong absorptions. |

| C-H (Aromatic) | 3000 - 3100 | |

| C-H (Alkyl) | 2850 - 3000 |

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

¹H NMR: The chemical shifts of the protons adjacent to the newly formed acyl chloride group will be affected. The broad singlet of the carboxylic acid proton will disappear.

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity |

| Ar-H | 6.8 - 8.0 | Multiplet |

| -O-CH₂-COCl | 4.8 - 5.0 | Singlet |

| Ar-CH₃ | 2.3 - 2.5 | Singlet |

¹³C NMR: The carbonyl carbon of the acyl chloride will have a characteristic chemical shift.

| Carbon Type | Expected Chemical Shift (δ) in ppm |

| C=O (Acyl Chloride) | 165 - 175 |

| C (Aromatic) | 110 - 160 |

| -O-CH₂-COCl | 65 - 75 |

| Ar-CH₃ | 20 - 25 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating, insufficient reagent, or deactivated starting material. | Increase reflux time, add more thionyl chloride, or ensure the starting material is pure and dry. |

| Low Yield | Hydrolysis of the product due to moisture, or loss during work-up. | Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Be careful during the rotary evaporation to avoid bumping. |

| Dark-colored Product | Impurities in the starting material or side reactions. | Purify the starting material before use. The product can be purified by vacuum distillation. |

Conclusion

The synthesis of this compound from its parent acid is a straightforward and efficient process when conducted with the appropriate reagents and techniques. The use of thionyl chloride offers a reliable method with the advantage of gaseous byproducts that simplify purification. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The characterization methods outlined provide a clear path to validating the successful synthesis of this valuable chemical intermediate.

References

-

Masterson, D. S. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Reaction of Carboxylic acid with Thionyl chloride. (2023, February 21). YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

-

Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]

-

Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022, February 21). YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrophenoxyacetic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2013). Introduction to Spectroscopy. Cengage Learning.

-

AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of acetyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem. Retrieved from [Link]

-

Pulsus Group. (n.d.). Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Retrieved from [Link]

-

Pearson Education. (2017). A Level Chemistry Data Booklet - 9CH0. Retrieved from [Link]

-

JEOL. (2026, February 6). Ultra-fast analysis of protein 3D structures ― sample preparation for cryo-EM in 10 minutes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 14. westliberty.edu [westliberty.edu]

- 15. bionium.miami.edu [bionium.miami.edu]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. reddit.com [reddit.com]

(4-Methyl-2-nitrophenoxy)acetyl chloride as an intermediate in herbicide synthesis

An In-depth Technical Guide on the Application of (4-Methyl-2-nitrophenoxy)acetyl chloride as a Reactive Intermediate in Herbicide Synthesis

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers and chemical development professionals on the synthesis and application of this compound. This highly reactive intermediate is a critical building block in the synthesis of specialized phenoxyacetic acid-class herbicides. We will explore the synthetic pathway to this intermediate, its subsequent conversion into herbicidal compounds, and the analytical protocols required for characterization and quality control.

Introduction: The Role of Phenoxy Herbicides and Their Synthetic Intermediates

Phenoxy herbicides have been a cornerstone of modern agriculture since their introduction in the 1940s, offering selective control of broadleaf weeds in cereal crops, pastures, and turf.[1] Prominent examples like MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D function as synthetic auxins.[2] When absorbed by susceptible plants, they mimic the natural growth hormone indole-3-acetic acid (IAA), leading to unregulated, uncontrolled growth and ultimately, plant death.[3][4]

The efficacy of these herbicides is intrinsically linked to their chemical structure. The synthesis of these complex molecules relies on a series of well-controlled reactions involving key chemical intermediates. This compound is one such intermediate. Its high reactivity, conferred by the acyl chloride functional group, makes it an excellent precursor for creating a variety of ester and amide derivatives, allowing for the fine-tuning of a herbicide's properties, such as its solubility and uptake by the target weed.[5][6] The presence of the nitro group also offers a synthetic handle for further chemical modifications.

This guide will detail the laboratory-scale synthesis of this compound from its corresponding carboxylic acid and provide a protocol for its use in synthesizing a model herbicide, MCPA, by demonstrating a pathway where the nitro group is subsequently replaced.

Synthesis of the Key Intermediate: this compound

The synthesis of the title intermediate is a two-step process. First, the precursor carboxylic acid is synthesized via a Williamson ether synthesis, which is then converted to the highly reactive acyl chloride using a chlorinating agent like thionyl chloride.

Step 1: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid

The foundational step involves the reaction of 4-methyl-2-nitrophenol with chloroacetic acid in the presence of a strong base. This reaction follows the Williamson ether synthesis mechanism, where the phenoxide ion, formed by the deprotonation of the phenol, acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form an ether linkage.

Causality Behind Experimental Choices:

-

Base: A strong base, such as sodium hydroxide, is essential to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

-

Solvent: An aqueous medium is typically used to dissolve the base and the sodium salt of chloroacetic acid.

-

Temperature: Gentle heating is applied to increase the reaction rate without causing significant decomposition of the reactants or products.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6][7] The escape of these gaseous products from the reaction mixture drives the equilibrium towards the formation of the acyl chloride, typically resulting in high yields.[8]

Mechanism of Action: The reaction begins with the nucleophilic oxygen of the carboxylic acid attacking the electrophilic sulfur atom of thionyl chloride.[9] This forms a highly reactive acyl chlorosulfite intermediate. A chloride ion, generated in the first step, then attacks the carbonyl carbon. The subsequent collapse of this tetrahedral intermediate results in the formation of the final this compound product, along with SO₂ and HCl gases.[8][9]

Caption: Synthesis pathway for the target intermediate.

Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Thionyl chloride reacts violently with water and is corrosive.[11]

Protocol: Synthesis of (4-Methyl-2-nitrophenoxy)acetic acid

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | 15.3 g | 0.10 |

| Sodium Hydroxide | NaOH | 40.00 | 8.8 g | 0.22 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 10.4 g | 0.11 |

| Water (deionized) | H₂O | 18.02 | 100 mL | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 8.8 g of sodium hydroxide in 50 mL of water.

-

To this solution, add 15.3 g of 4-methyl-2-nitrophenol and stir until it completely dissolves.

-

In a separate beaker, dissolve 10.4 g of chloroacetic acid in 50 mL of water.

-

Slowly add the chloroacetic acid solution to the flask containing the phenoxide solution.

-

Fit the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 2 hours with continuous stirring.

-

After 2 hours, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure (4-Methyl-2-nitrophenoxy)acetic acid.

-

Dry the product in a vacuum oven. The expected product is a solid powder.[12]

Protocol: Synthesis of this compound

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-Methyl-2-nitrophenoxy)acetic acid | C₉H₉NO₄ | 211.17 | 10.6 g | 0.05 |

| Thionyl Chloride | SOCl₂ | 118.97 | 8.9 g (5.4 mL) | 0.075 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1-2 drops | (catalyst) |

Procedure:

-

Set up a dry 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen). Attach a gas trap (e.g., a bubbler with NaOH solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

-

Add 10.6 g of dry (4-Methyl-2-nitrophenoxy)acetic acid and 50 mL of anhydrous toluene to the flask.

-

Add 1-2 drops of DMF as a catalyst.[8]

-

Slowly add 5.4 mL of thionyl chloride to the flask via a dropping funnel. The reaction is exothermic and gas evolution will be observed.

-

After the addition is complete, gently heat the mixture to reflux (approximately 80°C) for 1-2 hours, or until gas evolution ceases.[13]

-

Allow the reaction mixture to cool to room temperature.

-

The product is now in solution. The solvent and any excess thionyl chloride can be removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation. This intermediate is highly moisture-sensitive and should be used immediately or stored under strictly anhydrous conditions.[11]

Application in Herbicide Synthesis: A Pathway to MCPA

While our synthesized intermediate has a nitro group, the widely used herbicide MCPA has a chlorine atom at the 4-position of the phenyl ring.[1] The standard synthesis of MCPA starts with 4-chloro-2-methylphenol, not a nitrated precursor.[1][14] However, for the purposes of this guide, we will describe a protocol using an analogous acyl chloride, (4-chloro-2-methylphenoxy)acetyl chloride, to synthesize an ester of MCPA. The ester form is often used in commercial formulations to enhance uptake by plants due to its increased lipophilicity.[5][15]

A hypothetical route from our nitrated intermediate to a chloro-substituted herbicide would involve complex multi-step transformations (e.g., reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine), which is less efficient than starting with the chlorinated phenol.

Protocol: Synthesis of MCPA-ethyl ester using (4-chloro-2-methylphenoxy)acetyl chloride

This protocol demonstrates the utility of the acyl chloride intermediate in forming an ester, a common formulation type for phenoxy herbicides.

Procedure:

-

In a dry flask under an inert atmosphere, dissolve (4-chloro-2-methylphenoxy)acetyl chloride (0.1 mol) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of anhydrous ethanol (0.11 mol) to the solution with stirring.

-

To scavenge the HCl byproduct, add an equivalent of a non-nucleophilic base like pyridine or triethylamine.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl to remove the base, then with a sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude MCPA-ethyl ester.

-

The product can be further purified by column chromatography or distillation.

Caption: A generalized workflow for herbicide synthesis.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and yield of the synthesized intermediate and final product.

| Technique | Purpose | Expected Observations / Parameters |

| HPLC-MS/MS | To determine the purity of the final MCPA product and quantify any residual starting materials.[16] | A reversed-phase C18 column can be used with a mobile phase of methanol/water with formic acid.[17][18] The mass spectrometer provides definitive identification and quantification. |

| Gas Chromatography (GC) | Analysis of MCPA often requires derivatization to a more volatile form (e.g., methyl ester) before analysis by GC with a mass selective detector.[19] | The method allows for the separation and quantification of MCPA and related impurities. |

| ¹H NMR Spectroscopy | To confirm the molecular structure of the intermediate and final product. | The spectra should show characteristic peaks for aromatic protons, the methyl group, and the methylene protons of the acetyl group, with appropriate chemical shifts and integration values. |

| FTIR Spectroscopy | To identify key functional groups. | For the acyl chloride, a strong carbonyl (C=O) stretch is expected around 1780-1815 cm⁻¹. For the final ester, this peak will shift to ~1735-1750 cm⁻¹. The disappearance of the broad -OH stretch from the carboxylic acid precursor confirms the reaction. |

Conclusion

This compound serves as a potent and versatile intermediate in the synthesis of novel agrochemicals. Its preparation via the chlorination of the corresponding phenoxyacetic acid is an efficient and high-yielding process, driven by the formation of gaseous byproducts. Understanding the principles behind its synthesis and subsequent reactions allows researchers to develop new herbicidal compounds with tailored properties. The protocols and analytical methods outlined in this guide provide a solid foundation for professionals in the field of drug and agrochemical development to innovate and produce effective solutions for modern agriculture.

References

- Vertex AI Search. (2026, January 24). The Mechanism of Action: How Phenoxy Herbicides Work.

- Nufarm. PHENOXIES.

- Wikipedia. Phenoxy herbicide.

- Vertex AI Search. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.

- Pest Genie. Phenoxy Reference Guide.

- Gigiena i Sanitariia. (2024, December 28). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil.

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

- YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- U.S. Environmental Protection Agency. Environmental Chemistry Methods: MCPA; 441927-01.

-

HELIX Chromatography. HPLC Methods for analysis of MCPA. Retrieved from [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

-

Wikipedia. MCPA. Retrieved from [Link]

- PMC. (2024, March 16).

- U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- N/A. mcpa.pdf.

- European Chemicals Bureau. 4-CHLORO-2-METHYLPHENOL CAS N°: 1570-64-5.

- N/A. The Production of Phenoxy Herbicides.

- Sigma-Aldrich. (2025, November 6).

- PMC. (2025, October 13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management.

- ChemScene. (2024, March 14).

- Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties.

- Google Patents. PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.

- Merck Millipore.

- Fisher Scientific. (2010, September 7).

- Google Patents.

- Aaronchem. (2025, August 22).

- ChemicalBook. (4-Nitrophenoxy)acetic acid methyl ester synthesis.

- MDPI. (2024, September 18).

- N/A. (2026, January 25).

- Pest Management Science. (2015, September 15). Slow-release formulations of the herbicide MCPA by using clay-protein composites.

- Benchchem. An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)

- Guidechem. 4-Chloro-2-methylphenol 1570-64-5 wiki.

- PubChem. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855.

- PMC. N-(4-Methoxy-2-nitrophenyl)acetamide.

- Journal of Chemical and Pharmaceutical Research.

- Organic Syntheses Procedure. acetyl chloride.

- Sigma-Aldrich. (4-Methyl-2-nitrophenyl)acetic acid AldrichCPR 1735-91-7.

- ChemicalBook. 2-NITROPHENOXYACETYL CHLORIDE synthesis.

- Benchchem. Application Note: A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride.

- PubChem. 2-(4-Methylphenoxy)acetyl chloride | C9H9ClO2 | CID 10976181.

Sources

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.nufarm.com [cdn.nufarm.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. orgosolver.com [orgosolver.com]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. (4-Methyl-2-nitrophenyl)acetic acid AldrichCPR 1735-91-7 [sigmaaldrich.com]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 15. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 16. A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil - Grechina - Toxicological Review [rjsocmed.com]

- 17. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epa.gov [epa.gov]

- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Application Notes & Protocols: Synthesis of (4-Methyl-2-nitrophenoxy)acetyl Chloride via Thionyl Chloride Chlorination

Introduction: The Strategic Conversion to Acyl Chlorides

The transformation of carboxylic acids into acyl chlorides is a cornerstone of modern organic synthesis. Acyl chlorides, such as (4-Methyl-2-nitrophenoxy)acetyl chloride, are highly valuable reactive intermediates. The substitution of the hydroxyl (-OH) group with a chloride atom dramatically enhances the electrophilicity of the carbonyl carbon, converting a poor leaving group (HO⁻) into an excellent one (Cl⁻).[1] This activation unlocks a vast array of subsequent transformations, including the efficient synthesis of esters, amides, and anhydrides through nucleophilic acyl substitution, which are often sluggish or unfeasible with the parent carboxylic acid.[1][2]

Thionyl chloride (SOCl₂) is a premier reagent for this conversion due to its efficacy and the practical advantage that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1][3][4] This simplifies purification, as the volatile byproducts are easily removed from the reaction mixture, often driving the reaction to completion.[1]

This document provides a comprehensive guide for researchers on the synthesis, purification, and characterization of this compound from its corresponding carboxylic acid using thionyl chloride, with a focus on mechanistic understanding, operational safety, and practical laboratory execution.

Reaction Mechanism and Catalysis

The reaction proceeds through a well-established nucleophilic acyl substitution pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Uncatalyzed Mechanism

-

Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[2][5]

-

Formation of Chlorosulfite Intermediate: This is followed by the rearrangement of electrons and the expulsion of a chloride ion, leading to the formation of a protonated acyl chlorosulfite intermediate.[6] This key step transforms the hydroxyl group into a much better leaving group.

-

Nucleophilic Attack by Chloride: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[1][6]

-

Product Formation and Irreversible Decomposition: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the acyl chlorosulfite group. This group is unstable and readily decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion, an irreversible step that propels the reaction forward.[1][7]

The Role of Catalysis: N,N-Dimethylformamide (DMF)

For sterically hindered or electronically deactivated carboxylic acids, the reaction rate can be slow. In such cases, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the conversion.[1][3][8]

DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt ([(CH₃)₂N=CHCl]Cl).[9] This reagent is a far more potent activating agent than thionyl chloride alone. The carboxylic acid reacts with the Vilsmeier reagent to form a reactive O-acylisourea intermediate, which is then readily converted to the final acyl chloride upon attack by a chloride ion.

A Note of Caution: While effective, the use of DMF with chlorinating agents like thionyl chloride can generate the byproduct dimethylcarbamoyl chloride (DMCC), a potential human carcinogen.[10] It is imperative to handle the reaction and its workup with appropriate containment measures and to be aware of this potential hazard.[10]

Caption: Simplified workflow of the acyl chloride synthesis.

Critical Safety Protocols: Handling Thionyl Chloride

Thionyl chloride is a highly toxic, corrosive, and moisture-sensitive reagent. Strict adherence to safety protocols is non-negotiable.[11][12]

-

Engineering Controls: All manipulations must be performed in a certified, well-ventilated chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear solvent-resistant gloves (butyl rubber or laminate), chemical splash goggles, a full-face shield, and a flame-resistant lab coat at all times.[11][13] Do not wear contact lenses.[11]

-

Anhydrous Conditions: Thionyl chloride reacts violently and exothermically with water, releasing toxic HCl and SO₂ gases.[14] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[7][15]

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[11] Keep a Class D fire extinguisher (for reactive metals) or dry chemical extinguisher nearby; DO NOT USE WATER to extinguish a thionyl chloride fire.[11]

-

Quenching and Waste: Unused thionyl chloride must be quenched carefully by slow addition to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide) in a fume hood.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a representative laboratory scale.

Materials and Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Example Scale | Moles (mol) | Equivalents |

| (4-Methyl-2-nitrophenoxy)acetic acid | C₉H₉NO₅ | 211.17 | 10.0 g | 0.047 | 1.0 |

| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 8.5 mL (14.0 g) | 0.118 | 2.5 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops | - | Catalytic |

Step-by-Step Procedure

-

Glassware Preparation: Assemble a 100 mL round-bottomed flask with a magnetic stir bar, a reflux condenser, and a gas outlet adapter. Connect the adapter via tubing to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases. Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and assemble while hot, allowing it to cool to room temperature under a stream of dry nitrogen.

-

Charging the Flask: To the cooled flask, add (4-Methyl-2-nitrophenoxy)acetic acid (10.0 g, 0.047 mol) and anhydrous toluene (25 mL).

-

Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (8.5 mL, 0.118 mol) dropwise via a syringe or dropping funnel over 15-20 minutes. The reaction may be mildly exothermic. If desired for enhanced reaction rate, add 2-3 drops of anhydrous DMF at this stage.[16]

-

Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature of ~80-90°C for toluene) using a heating mantle. Maintain the reflux for 2-3 hours.[17][18] The reaction is typically complete when the evolution of gases ceases.

-

Removal of Excess Reagent: After cooling the mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of the volatile SOCl₂, add another 20 mL of anhydrous toluene and re-evaporate.[7] This azeotropic removal is a critical step for obtaining a clean product.

-

Product Isolation: The resulting crude this compound is typically obtained as an oil or low-melting solid. For many applications, this crude product is of sufficient purity to be used directly in the subsequent reaction step without further purification.[7][18]

-

Optional Purification (High Purity Required): If necessary, the product can be purified by fractional distillation under high vacuum.[4][7] However, this should be approached with caution as substituted phenoxyacetyl chlorides can be thermally sensitive.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Confirming the structure and purity of the synthesized acyl chloride is essential.

-

Infrared (IR) Spectroscopy: This is the most definitive method for confirming the conversion. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) should disappear, and a new, very strong C=O stretching band characteristic of an acyl chloride should appear at a high frequency, typically in the range of 1785-1815 cm⁻¹.[19][20]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The chemical shift of protons adjacent to the carbonyl group (the -O-CH₂- protons) will experience a downfield shift compared to the starting carboxylic acid due to the increased electron-withdrawing nature of the acyl chloride.

-

¹³C NMR Spectroscopy: The carbonyl carbon signal for an acyl chloride is typically found in the 160-180 ppm range.

Troubleshooting and Field-Proven Insights

| Issue | Probable Cause | Recommended Solution |

| Low or No Yield | Moisture contamination in reagents or glassware. | Ensure rigorous anhydrous technique. Dry solvents and oven-dry all glassware immediately before use.[7] |

| Insufficient heating or reaction time. | Monitor reaction by TLC or IR. Ensure adequate reflux is maintained for the full recommended time. | |

| Product Hydrolyzes Back to Acid | Exposure to atmospheric moisture during workup or storage. | Perform workup swiftly and store the final product under an inert atmosphere (nitrogen or argon) in a tightly sealed container. |

| Dark Brown or Black Product | Use of old or impure thionyl chloride. | Purify thionyl chloride by distillation from quinoline or linseed oil before use if its quality is suspect.[7] |

| Overheating during reaction or distillation. | Use a temperature-controlled oil bath and avoid excessive temperatures. Maintain a stable vacuum during distillation.[7] |

References

- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.

- ECHEMI. (n.d.). Thionyl chloride SDS, 7719-09-7 Safety Data Sheets.

- PubChem. (n.d.). Thionyl Chloride.

- Master Organic Chemistry. (2011, December 03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Royal Society of Chemistry. (2018, August 03). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.

- Sigma-Aldrich. (2024, September 07). SAFETY DATA SHEET.

- YouTube. (2024, April 01). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

- PENTA. (2019, September 12). Thionyl chloride.

- Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.

- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- ECHEMI. (n.d.). thionyl chloride addtion.

- Benchchem. (n.d.). Purification techniques for products of decanoyl chloride synthesis.

- ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.

- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.

- American Chemical Society. (n.d.). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions.

- Scholars Research Library. (n.d.). Der Pharma Chemica.

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.

- Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides.

- Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.

- NMSU. (n.d.). Infrared Spectroscopy.

- UMass Lowell. (n.d.). Useful Spectroscopic Data.

- ChemicalBook. (n.d.). Acetyl chloride(75-36-5) 1H NMR spectrum.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- National Institute of Standards and Technology. (n.d.). Acetyl chloride - the NIST WebBook.

- Wikipedia. (n.d.). Thionyl chloride.

- ResearchGate. (n.d.). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- bioRxiv. (n.d.). Chemical Synthesis and Characterization.

- ChemicalBook. (n.d.). 2-NITROPHENOXYACETYL CHLORIDE synthesis.

- Benchchem. (n.d.). Application Note: A Scalable and Efficient Synthesis of (4-Methylphenoxy)acetyl chloride.

- Benchchem. (n.d.). A Comprehensive Technical Guide to (4-Methylphenoxy)acetyl chloride.

- PubChem. (n.d.). 2-(4-Methylphenoxy)acetyl chloride.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04985H [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nj.gov [nj.gov]

- 12. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 15. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. biorxiv.org [biorxiv.org]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

Troubleshooting & Optimization

Preventing hydrolysis of (4-Methyl-2-nitrophenoxy)acetyl chloride during storage

Topic: Stability, Storage, and Handling Protocols

Executive Summary & Molecule Profile

(4-Methyl-2-nitrophenoxy)acetyl chloride is a high-value electrophilic intermediate used frequently in the synthesis of agrochemicals and pharmaceutical scaffolds. Its reactivity, driven by the acyl chloride moiety, makes it prone to rapid degradation upon exposure to atmospheric moisture.[1]

Critical Stability Warning: The electron-withdrawing nitro group (

| Property | Specification |

| CAS Number | 10425-83-9 (Generic/Related) / Check specific vendor batch |

| Molecular Weight | 229.62 g/mol |

| Physical State | Crystalline Solid (typically off-white to yellow) |

| Primary Hazard | Corrosive (Causes severe skin burns and eye damage) |

| Degradation Product | (4-Methyl-2-nitrophenoxy)acetic acid + HCl gas |

The Degradation Mechanism (The "Why")

Understanding the failure mode is the first step in prevention. This compound does not "spoil" in the traditional sense; it chemically transforms.

Hydrolysis Pathway

When exposed to water (even humidity in the air), the chloride is displaced by a hydroxyl group. This is an irreversible reaction under standard storage conditions.

Figure 1: The hydrolysis pathway. Note that the formation of HCl gas often leads to pressure buildup in sealed vessels.

Storage Best Practices (The "How")

To maintain >98% purity, you must construct a multi-layer defense system against moisture.

Tier 1: Primary Containment

-

Vessel: Glass or Teflon (PFA/FEP). Never store in metal (corrosion risk from trace HCl) or standard polyethylene (permeable to moisture over time).

-

Seal: Use a Teflon-lined screw cap.

-

Pro-Tip: Wrap the neck with Parafilm M® and then over-wrap with electrical tape . Parafilm prevents moisture ingress; electrical tape applies pressure to keep the Parafilm in place.

-

Tier 2: Atmospheric Control

-

Inert Gas: Backfill the headspace with Argon rather than Nitrogen. Argon is heavier than air and forms a more effective "blanket" over the solid surface.

-

Desiccant: Store the primary container inside a secondary jar/desiccator containing Phosphorus Pentoxide (

) or indicating Silica Gel.

Tier 3: Thermal Regulation

-

Temperature: Store at 2°C to 8°C (Refrigerated) .

-

Causality: Lowering the temperature reduces the kinetic energy of any water molecules present, significantly slowing the hydrolysis reaction rate (Arrhenius equation).

-

-

Equilibration Rule: Before opening the bottle, allow it to warm to room temperature (approx. 30 mins). Opening a cold bottle in a humid lab causes immediate condensation on the reagent, ruining it instantly.

Troubleshooting & Diagnostics

Is your reagent compromised? Use this decision matrix to validate purity before committing to a reaction.

Figure 2: Diagnostic decision tree for assessing reagent quality.

Quantitative Purity Check: The Morpholine Titration

Do not rely on melting point alone, as the acid and acid chloride often have similar melting ranges. This chemical method is the gold standard.

Principle: Morpholine reacts rapidly with acid chlorides to form a neutral amide. It does not react with the hydrolyzed acid form. By adding excess morpholine and titrating the unreacted amount, we calculate the active chloride content.

Protocol:

-

Weigh: Accurately weigh ~0.5g of the sample into a flask.

-

React: Add 20.0 mL of 0.5N Morpholine in Methanol (standardized).

-

Wait: Allow to stand for 5-10 minutes (reaction is fast).

-

Dilute: Add 50 mL of Methanol and 5 mL of water (to wash down sides).

-

Titrate: Titrate the excess morpholine with 0.5N Standard HCl using Bromophenol Blue indicator (Blue

Yellow endpoint). -

Blank: Run a blank with no sample (just the 20mL Morpholine).

Calculation:

- : Volume of HCl titrant (mL)

- : Normality of HCl

- : Molecular Weight (229.62)

- : Weight of sample (g)

Remediation (The "Fix")

If your compound has hydrolyzed (turned into acid), it is not lost. It can be regenerated.[2]

Scenario: You have a bottle of "Acid Chloride" that is actually 50% "Carboxylic Acid".

Regeneration Protocol:

-

Setup: Place the solid in a round-bottom flask with a reflux condenser and a drying tube (

). -

Reagent: Add excess Thionyl Chloride (

) (approx. 5-10 mL per gram of solid).-

Note: Thionyl chloride acts as both the solvent and the reagent.

-

-

Reflux: Heat to gentle reflux (

C) for 2-3 hours.-

Observation: The solid acid will dissolve, and gas evolution (

+

-

-

Purification: Distill off the excess Thionyl Chloride (bp

C).-

Caution: Use a vacuum trap to catch corrosive vapors.

-

-

Isolation: The residue is your regenerated this compound. Recrystallize from dry hexane/toluene if high purity is required.

Frequently Asked Questions (FAQ)

Q: Can I store this in a freezer (-20°C)? A: Yes, but with extreme caution. While -20°C slows degradation further, the risk of water condensation upon warming is much higher. Unless you have a glovebox to handle the warming/opening process, a standard 4°C fridge is safer for daily use.

Q: The solid has turned yellow/orange. Is it bad? A: Not necessarily. Nitro compounds often darken over time due to trace photo-oxidation. If the material is free-flowing and does not fume, perform the Morpholine Titration. If it is caked or sticky, hydrolysis has likely occurred.

Q: Why can't I just wash the hydrolyzed acid away?

A: You cannot wash an acid chloride with water or basic solutions, as they will destroy the remaining good material. Recrystallization from a dry, non-polar solvent (like Hexane or

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Acid Chlorides. (General handling of moisture-sensitive acyl halides).

- Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups (4th ed.). Wiley-Interscience.

Sources

Technical Support Center: Optimization of (4-Methyl-2-nitrophenoxy)acetyl Chloride Synthesis

Ticket ID: #MCPA-NO2-CL-001 Subject: Yield Improvement & Process Stability for (4-Methyl-2-nitrophenoxy)acetyl Chloride Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound (Target Molecule) from its corresponding carboxylic acid is a critical intermediate step, often plagued by hydrolytic instability and incomplete conversion. The presence of the nitro group (

This guide replaces standard textbook procedures with an optimized industrial workflow designed to maximize yield (>95%) and purity.

Module 1: The Optimized Protocol (KBA-101)

Objective: Convert (4-Methyl-2-nitrophenoxy)acetic acid to its acid chloride with quantitative conversion.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| (4-Methyl-2-nitrophenoxy)acetic acid | Substrate | 1.0 | Ensure moisture content is <0.5% w/w. |

| Thionyl Chloride ( | Chlorinating Agent | 1.5 - 2.0 | Excess drives equilibrium; acts as solvent if neat. |

| N,N-Dimethylformamide (DMF) | Catalyst | 0.05 (5 mol%) | CRITICAL: Forms the active Vilsmeier-Haack species. |

| Toluene | Solvent (Optional) | 3-5 Vol | Use for azeotropic removal of |

Step-by-Step Workflow

-

System Preparation: Flame-dry all glassware under an inert atmosphere (

or -

Slurry Formation: Suspend the starting acid in dry toluene (or run neat if scaling >100g).

-

Catalyst Addition: Add catalytic DMF. Note: Do not skip this. The nitro group makes the molecule sterically crowded; DMF accelerates the formation of the acyl chlorosulfite intermediate.

-

Controlled Addition: Heat the mixture to 50°C. Add

dropwise.-

Why? Rapid addition causes vigorous off-gassing and potential loss of reagent.

-

-

Reflux: Ramp temperature to reflux (approx. 75-80°C internal if using

excess, or 110°C if toluene solvent). Hold for 2–3 hours.-

Endpoint Check: Aliquot 50µL, quench with dry methanol, and run TLC/HPLC. Disappearance of acid peak (methyl ester formation) confirms completion.

-

-

Workup (The Yield Maker):

Module 2: Mechanism & Causality (KBA-102)

Understanding the catalytic cycle is essential for troubleshooting. We utilize DMF to lower the activation energy.

The Catalytic Cycle (Graphviz Visualization)

Caption: Figure 1. The DMF-catalyzed chlorination cycle. DMF reacts with thionyl chloride to form a highly electrophilic chloroiminium species, which activates the carboxylic acid more efficiently than thionyl chloride alone.

Module 3: Troubleshooting & FAQs (KBA-103)

User Question: My yield is 60%, and the product is dark brown. What happened?

Diagnosis: This is a classic symptom of thermal decomposition or polymerization caused by residual acid/thionyl chloride.

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<70%) | Hydrolysis during workup. | Ensure all glassware is dried. Use a |

| Dark Color | Overheating or residual DMF. | Reduce reflux temp. Ensure DMF is <5 mol%. High DMF load leads to tar formation. |

| Solidification in Condenser | Sublimation of starting material. | Use a solvent (Toluene/DCM) to wash the condenser walls back into the pot. |

| Pressure Buildup | Clogged scrubber. | Ensure the |

User Question: Can I purify this using silica gel chromatography?

Diagnosis: NO. Acid chlorides react with the silanols (

-

Solution: Purification must be done via Vacuum Distillation or Recrystallization (if solid) from dry hexane/toluene.

Module 4: Decision Tree for Purification

Follow this logic to determine the best isolation method based on your specific batch outcome.

Caption: Figure 2. Purification decision logic. Due to the nitro group, the compound may be a low-melting solid. Avoid thermal stress if possible.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard mechanism for nucleophilic acyl substitution).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Org. Synth. 1973, 53, 13. Acid Chlorides from Carboxylic Acids with Thionyl Chloride.[3] (Foundational protocol for

usage). -

Burkhardt, J. (2015). Reaction of Amides with Thionyl Chloride: The Vilsmeier-Haack Reaction. In Encyclopedia of Reagents for Organic Synthesis. (Mechanism of DMF catalysis).[4][6]

-

ChemicalBook. (2025). Phenoxyacetyl chloride Properties and Synthesis. (Specific data on phenoxyacetyl derivatives).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (4-Nitrophenoxy)acetic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Handling (4-Methyl-2-nitrophenoxy)acetyl Chloride

Current Status: Operational | Tier 3 Support Log Subject: Stability, Solvent Compatibility, and Troubleshooting for Acyl Chlorides CAS: 15516-47-9

Module 1: The Solvent Compatibility Matrix

User Query (Ticket #1042): "I dissolved the acid chloride in DMF for a coupling reaction, and the solution turned yellow/dark and exothermed. My yield was <10%. What happened?"